molecular formula C10H12BrCl2NO2 B2468300 Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride CAS No. 2137458-84-3

Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride

Cat. No.: B2468300
CAS No.: 2137458-84-3
M. Wt: 329.02
InChI Key: VTWIPGCOXPWRCR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C10H11BrClNO2·HCl It is a derivative of phenylacetate and contains both bromine and chlorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride typically involves the reaction of ethyl bromoacetate with 4-bromo-3-chloroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the carbonyl carbon of the ethyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride is unique due to the presence of both bromine and chlorine substituents on the aromatic ring. This dual substitution can lead to distinct chemical reactivity and biological activity compared to similar compounds with only one halogen substituent. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO2.ClH/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6;/h3-5,9H,2,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWIPGCOXPWRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)Br)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137458-84-3
Record name ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride
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